N-(hexacosanoyl)-sphinganine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexacosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H89NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-40-44(48)45-42(41-46)43(47)39-37-35-33-31-29-27-16-14-12-10-8-6-4-2/h42-43,46-47H,3-41H2,1-2H3,(H,45,48)/t42-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWERZHCPHDHUMO-WZYYJWNZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H89NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349345 | |
| Record name | Cer(d18:0/26:0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/26:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011771 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
182362-38-5 | |
| Record name | Cer(d18:0/26:0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Enzymatic Pathways and Biosynthesis of N Hexacosanoyl Sphinganine
De Novo Sphingolipid Biosynthesis Pathway
The initial steps in the formation of N-(hexacosanoyl)-sphinganine are part of the conserved de novo sphingolipid biosynthesis pathway, which generates the sphinganine (B43673) backbone.
Serine Palmitoyltransferase Activity in Initial Steps
The de novo synthesis of all sphingolipids is initiated by the enzyme serine palmitoyltransferase (SPT). researchgate.net This enzyme catalyzes the condensation of the amino acid L-serine and a fatty acyl-CoA, typically palmitoyl-CoA (C16:0-CoA). researchgate.net This reaction is the rate-limiting step in sphingolipid biosynthesis and results in the formation of 3-ketosphinganine. oup.com SPT is a membrane-bound enzyme located in the endoplasmic reticulum. oup.com
Role of 3-Ketosphinganine Reductase
Following its synthesis, 3-ketosphinganine is rapidly reduced to sphinganine (also known as dihydrosphingosine) by the enzyme 3-ketosphinganine reductase. researchgate.netreactome.org This reaction is dependent on the co-factor NADPH. nih.gov The product, sphinganine, serves as the backbone for the subsequent acylation step in ceramide synthesis. reactome.org
Ceramide Synthase (CerS) Family and Specificity for this compound Synthesis
The final step in the biosynthesis of this compound is the N-acylation of sphinganine. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS). nih.gov There are six known mammalian CerS isoforms (CerS1-6), each exhibiting a distinct specificity for fatty acyl-CoA substrates of varying chain lengths. nih.govqmul.ac.uk This specificity is the primary determinant of the acyl chain composition of the resulting ceramide. qmul.ac.uk
CerS Isoform Selectivity for Very Long-Chain Fatty Acyl-CoAs (C26:0-CoA)
The synthesis of this compound requires the utilization of hexacosanoyl-CoA (C26:0-CoA), a very long-chain fatty acyl-CoA. The selectivity of CerS isoforms for such long acyl chains is highly specific.
Ceramide Synthase 3 (CerS3) is the primary enzyme responsible for the synthesis of ceramides (B1148491) containing ultra-long-chain fatty acids, including hexacosanoic acid (C26:0). oup.comfrontiersin.org Studies have shown that CerS3 exhibits high specificity for very long-chain acyl-CoAs, particularly those with chain lengths of C26 to C34. qmul.ac.uknih.gov Overexpression of CerS3 leads to a significant increase in the synthesis of C26:0-ceramide. oup.com Conversely, a deficiency in CerS3 results in a complete loss of ceramides with acyl chains of C26 or longer. oup.com This demonstrates the indispensable role of CerS3 in the biosynthesis of this compound. researchgate.netoup.com
Ceramide Synthase 4 (CerS4) primarily synthesizes ceramides with fatty acid chain lengths of C18 to C22. jci.orgresearchgate.net While some studies have shown that under certain conditions, such as glucolipotoxicity in pancreatic β-cells, CerS4 upregulation is associated with an increase in C18:0, C22:0, and C24:1 ceramides, there is no direct evidence to suggest that CerS4 utilizes hexacosanoyl-CoA (C26:0-CoA) as a substrate. Therefore, its role in the direct synthesis of this compound is not established.
| Enzyme | Substrate(s) | Product | Cellular Location |
| Serine Palmitoyltransferase (SPT) | L-serine, Palmitoyl-CoA | 3-Ketosphinganine | Endoplasmic Reticulum |
| 3-Ketosphinganine Reductase | 3-Ketosphinganine, NADPH | Sphinganine | Endoplasmic Reticulum |
| Ceramide Synthase 3 (CerS3) | Sphinganine, Hexacosanoyl-CoA (C26:0-CoA) | This compound | Endoplasmic Reticulum |
Saccharomyces cerevisiae Ceramide Synthases: LAG1p and LAC1p
In the yeast Saccharomyces cerevisiae, two homologous proteins, LAG1p and LAC1p, are essential for the acyl-CoA-dependent synthesis of ceramides. nih.govmolbiolcell.orgnih.gov These proteins are integral membrane proteins located in the endoplasmic reticulum. nih.govembopress.org Deletion of both the LAG1 and LAC1 genes results in a significant reduction of sphingolipid levels due to a blockage of the fumonisin B1-sensitive, acyl-CoA-dependent ceramide synthase reaction. nih.govmolbiolcell.org
Specifically, microsomes and detergent extracts from lag1Δlac1Δ double mutants are deficient in the activity that transfers C26 fatty acids from C26-coenzyme A to dihydrosphingosine (sphinganine) or phytosphingosine. embopress.org While both enzymes can synthesize ceramide, they exhibit distinct substrate specificities. biologists.comresearchgate.net Recent studies have shown that Lag1 preferentially synthesizes phyto-sphingolipids. biologists.com The deletion of both LAG1 and LAC1 leads to a severe growth defect due to the decreased biosynthesis of ceramides and subsequent complex sphingolipids. researchgate.net
| Enzyme | Organism | Substrate(s) | Product | Cellular Location |
| LAG1p | Saccharomyces cerevisiae | Hexacosanoyl-CoA, Dihydrosphingosine, Phytosphingosine | This compound, Phytoceramides | Endoplasmic Reticulum |
| LAC1p | Saccharomyces cerevisiae | Hexacosanoyl-CoA, Dihydrosphingosine, Phytosphingosine | This compound, Phytoceramides | Endoplasmic Reticulum |
Caenorhabditis elegans Ceramide Synthase hyl-1
The nematode Caenorhabditis elegans possesses three ceramide synthase genes: hyl-1, hyl-2, and lagr-1. nih.govfrontiersin.orgresearchgate.net The ceramide synthase HYL-1 is specifically required for the synthesis of ceramides containing very-long-chain fatty acids (≥C24). nih.gov HYL-1 catalyzes the addition of fatty acyl chains of 24–26 carbons to the sphingoid backbone. frontiersin.orgresearchgate.net This enzyme is responsible for the acylation of sphingoid bases to form ceramides, which are crucial for various cellular signaling events, including the regulation of lifespan and stress resistance. uniprot.org The catalytic activity of HYL-1 includes the reaction between hexacosanoyl-CoA and sphinganine to produce this compound. uniprot.org
| Enzyme | Organism | Substrate(s) | Product | Key Function |
| hyl-1 | Caenorhabditis elegans | Hexacosanoyl-CoA, Sphinganine | This compound | Synthesis of very-long-chain ceramides |
N-acylation of Sphinganine to Dihydroceramide (B1258172)
The formation of this compound is a specific instance of the broader biochemical reaction known as the N-acylation of sphinganine, which produces dihydroceramides. researchgate.net This reaction is a central step in the de novo sphingolipid synthesis pathway and occurs on the cytosolic surface of the endoplasmic reticulum. researchgate.netmdpi.com
The process is catalyzed by ceramide synthase (CerS) enzymes, also known as sphinganine N-acyltransferases. researchgate.netthemedicalbiochemistrypage.org These enzymes facilitate the formation of an amide bond between the amino group of sphinganine and the carboxyl group of a fatty acid, which is activated as a fatty acyl-CoA. mdpi.com In the case of this compound synthesis, the specific fatty acyl-CoA substrate is hexacosanoyl-CoA. The reaction releases coenzyme A. uniprot.org The 1-hydroxyl group of the sphingoid base is not essential for it to be acylated by ceramide synthase. semanticscholar.org
Interconversion with other Sphingolipid Metabolites
Dihydroceramide Desaturase Activity
Following its synthesis, this compound can be converted to N-(hexacosanoyl)-sphingosine (a ceramide) through the action of dihydroceramide desaturase (DEGS). wikipedia.org This enzyme introduces a 4,5-trans-double bond into the sphingoid backbone of the dihydroceramide. mdpi.comwikipedia.orgnih.gov This desaturation step is the final stage of de novo ceramide synthesis. mdpi.com The reaction is catalyzed by a desaturase and not a dehydrogenase or an oxidase. nih.govnih.gov Studies have shown that NADPH can stimulate this enzymatic activity, suggesting its role as a cofactor. nih.govnih.gov
Formation of this compound-1-phosphate
This compound can be phosphorylated to form this compound-1-phosphate. This reaction is catalyzed by ceramide kinase (CERK), an enzyme that phosphorylates the primary hydroxyl group at the C-1 position of ceramide and dihydroceramide. nih.govfrontiersin.org Ceramide kinase is the primary enzyme known in mammals to catalyze this phosphorylation. nih.gov The formation of the phosphorylated product has been implicated in various cellular processes, including the regulation of apoptosis and inflammation. nih.govnih.gov
Relationship to Sphingomyelins and Glycosphingolipids
Once this compound is converted to its corresponding ceramide, N-(hexacosanoyl)-sphingosine, it serves as a crucial precursor for the synthesis of more complex sphingolipids, such as sphingomyelins and glycosphingolipids. researchgate.netnih.gov The ceramide molecule is transported from the endoplasmic reticulum to the Golgi apparatus, where these subsequent modifications occur. themedicalbiochemistrypage.orgwikipedia.org
For the synthesis of sphingomyelin (B164518), a phosphocholine (B91661) head group is transferred from phosphatidylcholine to the C-1 hydroxyl group of the ceramide. wikipedia.org This reaction is catalyzed by sphingomyelin synthase. researchgate.net
For the synthesis of glycosphingolipids, a sugar moiety, typically glucose, is added to the C-1 hydroxyl group of ceramide. researchgate.net This initial step is catalyzed by glucosylceramide synthase. researchgate.net The resulting glucosylceramide can then be further modified with additional sugar units to form a diverse array of complex glycosphingolipids. nih.gov
Metabolic Regulation and Homeostasis of N Hexacosanoyl Sphinganine
Enzymatic Regulation of N-(hexacosanoyl)-sphinganine Levels
The cellular pool of this compound is dynamically managed by several key enzymes. While some enzymes are directly responsible for its synthesis and degradation, others regulate the levels of related metabolites, thereby indirectly influencing its homeostasis.
Ceramide Kinase Activity
Ceramide kinase (CERK) is an enzyme that phosphorylates ceramide to produce ceramide-1-phosphate, a bioactive signaling molecule. frontiersin.org The substrate specificity of CERK is crucial in understanding its potential role in regulating this compound. Research indicates that CERK exhibits high specificity for its substrate, ceramide. nih.gov A key structural feature for substrate recognition is the 4-5 trans double bond in the sphingosine (B13886) backbone of ceramide. nih.gov this compound, being a dihydroceramide (B1258172), possesses a saturated sphinganine (B43673) backbone and lacks this double bond. This structural difference suggests that this compound is not a direct or efficient substrate for ceramide kinase. Therefore, CERK does not directly regulate the levels of this compound through phosphorylation. Its primary role is to act on the downstream metabolite, N-(hexacosanoyl)-sphingosine (C26-ceramide), after the desaturation of the sphinganine base.
N-acylsphingosine Amidohydrolase
N-acylsphingosine amidohydrolases, commonly known as ceramidases, are enzymes that catalyze the hydrolysis of ceramides (B1148491) and dihydroceramides into a sphingoid base (sphingosine or sphinganine) and a fatty acid. mdpi.comnih.gov There are several types of ceramidases, classified by their optimal pH (acid, neutral, and alkaline).
Acid ceramidase (ASAH1), located in the lysosome, is particularly notable for its dual function. In addition to its hydrolytic activity, it can also catalyze the reverse reaction: the synthesis of ceramide from sphingosine and a fatty acid. nih.gov This "reverse activity" occurs at a slightly higher pH (around 5.5-6.0) than its hydrolytic activity (around 4.5) and is independent of coenzyme A. nih.govresearchgate.net While this synthesis has been demonstrated primarily with shorter-chain fatty acids, it represents a potential pathway for regulating the levels of this compound by either degrading it into sphinganine and hexacosanoic acid or, conversely, synthesizing it under specific cellular conditions. nih.govresearchgate.net This dual role places ceramidases at a critical juncture in maintaining the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate. nih.gov
Cellular Localization of this compound Metabolism
The synthesis of sphingolipids is a spatially organized process, compartmentalized within specific organelles to ensure precise regulation and integration with other metabolic pathways.
Endoplasmic Reticulum as a Site of Synthesis
The de novo synthesis of all ceramides and dihydroceramides, including this compound, originates in the endoplasmic reticulum (ER). reactome.orgresearchgate.net The process begins with the condensation of serine and palmitoyl-CoA, leading to the formation of the sphinganine backbone. themedicalbiochemistrypage.org The final step in the synthesis of this compound is the N-acylation of sphinganine. This reaction is catalyzed by a family of ER-resident enzymes called ceramide synthases (CerS). reactome.orgnih.gov
Mammals have six distinct CerS enzymes, each exhibiting specificity for fatty acyl-CoAs of particular chain lengths. nih.govnih.gov The synthesis of very-long-chain dihydroceramides, such as this compound, is primarily attributed to the activity of Ceramide Synthase 2 (CerS2). CerS2 preferentially utilizes very-long-chain acyl-CoAs ranging from C20 to C26. nih.govmdpi.com Therefore, the ER is the primary site where CerS2 catalyzes the attachment of hexacosanoyl-CoA to sphinganine, forming this compound. rupress.orgnih.gov This localization ensures that the newly synthesized molecule is available for subsequent modification, such as desaturation to ceramide, or for transport to other organelles like the Golgi apparatus for conversion into more complex sphingolipids. mdpi.com
Feedback Mechanisms and Metabolic Crosstalk
The homeostasis of this compound is not only governed by the direct action of enzymes but is also integrated into broader cellular metabolic networks through sophisticated feedback mechanisms and crosstalk with other lipid pathways. The regulation of very-long-chain sphingolipid synthesis is tightly linked to the metabolism of other key lipids, most notably cholesterol.
Recent research has uncovered a homeostatic regulatory axis between cholesterol and very-long-chain sphingolipids. Cellular cholesterol levels inversely regulate the synthesis of these sphingolipids; a decrease in cellular cholesterol triggers a rapid increase in the production of very-long-chain sphingolipids, a process that specifically requires CerS2 activity. rupress.orgnih.gov Conversely, loading cells with cholesterol reduces their synthesis. rupress.org This crosstalk is crucial for maintaining the lipid composition and physical properties of the plasma membrane. nih.gov
Data Tables
Table 1: Key Enzymes in the Metabolism of this compound and Related Compounds.
| Enzyme | Gene | Substrate(s) | Product(s) | Cellular Location | Role in this compound Regulation |
|---|---|---|---|---|---|
| Ceramide Synthase 2 (CerS2) | CERS2 | Sphinganine, Hexacosanoyl-CoA | This compound | Endoplasmic Reticulum | Direct Synthesis |
| Acid Ceramidase (ASAH1) | ASAH1 | This compound | Sphinganine, Hexacosanoic Acid | Lysosome | Direct Hydrolysis (and potential reverse synthesis) |
| Ceramide Kinase (CERK) | CERK | Ceramide (not Dihydroceramide) | Ceramide-1-Phosphate | Golgi, Plasma Membrane | Indirect: Acts on the downstream metabolite (ceramide) |
| Sphingomyelin (B164518) Phosphodiesterase (SMase) | SMPD1-4 | Sphingomyelin | Ceramide, Phosphocholine (B91661) | Plasma Membrane, Lysosome | Indirect: Regulates the pool of downstream ceramides |
Table 2: Summary of Regulatory Mechanisms for Very-Long-Chain Dihydroceramides.
| Regulatory Mechanism | Key Molecules/Pathways | Effect on this compound Levels |
|---|---|---|
| Substrate Availability | CerS2, Hexacosanoyl-CoA, Acyl-CoA-Binding Protein (ACBP) | Increased substrate/ACBP activity stimulates synthesis. |
| Metabolic Crosstalk | Cholesterol Homeostasis | Decreased cellular cholesterol upregulates synthesis via CerS2. |
| Feedback Inhibition | Ceramide, Serine Palmitoyltransferase (SPT) | High ceramide levels inhibit the first step of the de novo pathway, reducing precursor supply. |
Cellular and Molecular Functions of N Hexacosanoyl Sphinganine
Role as a Signaling Molecule and Molecular Messenger
N-(hexacosanoyl)-sphinganine is recognized for its function as a signaling molecule and a molecular messenger within cellular pathways. hmdb.ca As part of the broader ceramide family, it participates in the complex network of intracellular signaling. researchgate.netsmolecule.com While historically dihydroceramides were considered inert precursors to ceramides (B1148491), recent evidence indicates they have distinct biological activities. N-acylsphinganines, the class to which this compound belongs, are implicated in various cell signaling pathways that regulate cellular responses. smolecule.com The specific signaling cascades modulated by this particular very-long-chain dihydroceramide (B1258172) are an area of ongoing investigation, but its role as a bioactive lipid mediator is clearly established. hmdb.ca
Involvement in Fundamental Cellular Processes
As a sphingolipid, this compound is involved in a spectrum of essential cellular processes. hmdb.ca The balance between different species of sphingolipids, often referred to as the "sphingolipid rheostat," is critical in determining a cell's fate, whether it be proliferation, differentiation, or death. nih.gov The acyl chain length of ceramides and dihydroceramides is a crucial determinant of their biological function, with very-long-chain species often exhibiting effects that are distinct from, and sometimes opposite to, their long-chain counterparts. researchgate.netnih.gov
Research indicates that very-long-chain ceramides and dihydroceramides, including species like this compound, play a unique role in cell proliferation that contrasts with that of long-chain ceramides. Studies on human breast and colon cancer cells have shown that the upregulation of Ceramide Synthase 2 (CerS2), the enzyme responsible for synthesizing very-long-chain (C20-C26) dihydroceramides, leads to an increase in cell proliferation. nih.govnih.gov This is in direct opposition to the effects of long-chain ceramides (e.g., C16:0), which are known to inhibit cell growth and proliferation. nih.gov
Further evidence from studies on rat pancreatic β-cells shows that the synthesis of very-long-chain sphingolipids is essential for oleate-induced β-cell proliferation. diabetesjournals.org This suggests that a sufficient pool of molecules like this compound is necessary to support cell growth under certain metabolic conditions. This functional antagonism highlights the importance of maintaining a proper equilibrium between very-long-chain and long-chain ceramides for normal cell physiology. nih.gov
| Ceramide Class | Acyl Chain Length | Primary Synthesizing Enzyme | Effect on Cell Proliferation | Reference Cell Types |
|---|---|---|---|---|
| Long-Chain Ceramides (LCCs) | C16-C20 | CerS4, CerS6 | Inhibition | Human Breast and Colon Cancer Cells |
| Very-Long-Chain Ceramides (VLCCs) | C22-C26 | CerS2 | Promotion | Human Breast and Colon Cancer Cells, Rat β-Cells |
The broader family of sphingolipids is fundamentally involved in controlling cellular differentiation. hmdb.ca Ceramides, as a central hub in sphingolipid metabolism, are generally recognized as key players in guiding this process. smolecule.comnih.gov While the specific and direct role of this compound in cell differentiation pathways has not been extensively detailed in isolation, its position within the bioactive sphingolipid pool suggests its involvement in the complex signaling networks that govern the maturation of cells into specialized types.
Sphingolipids are critical regulators of cell death pathways. hmdb.ca However, contrary to the widely recognized pro-apoptotic role of long-chain ceramides, this compound and other very-long-chain species appear to function as anti-apoptotic molecules. researchgate.net The Human Metabolome Database notes that this compound may protect against cell death by counteracting the stress-induced elevation of pro-apoptotic ceramides. hmdb.ca
The primary role of this compound in apoptosis appears to be inhibitory rather than inductive. It is reported to suppress BAX-mediated apoptosis, a key step in the intrinsic apoptotic pathway. hmdb.ca Very-long-chain ceramides (C22:0-C26:0) have been specifically identified as anti-apoptotic. researchgate.net A proposed mechanism for this protective effect involves the physical interference with mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic C16-ceramide can self-assemble into channels in the mitochondrial outer membrane, facilitating the release of cytochrome c and initiating apoptosis. Very-long-chain ceramides can intercalate into these dynamic channels, destabilizing them and reducing their permeability. birzeit.edu This action effectively raises the threshold for apoptosis induction, highlighting a crucial regulatory role for this compound in cell survival.
| Ceramide Class | Example Species | Role in Apoptosis | Mechanism of Action |
|---|---|---|---|
| Long-Chain Ceramide | C16:0-Ceramide | Pro-Apoptotic | Forms channels in the mitochondrial outer membrane, promoting cytochrome c release. |
| Very-Long-Chain (Dihydro)ceramide | C26:0-Dihydroceramide | Anti-Apoptotic | Interferes with and destabilizes C16-ceramide channels, inhibiting mitochondrial permeabilization. birzeit.edu Suppresses BAX-mediated apoptosis. hmdb.ca |
Currently, there is a lack of specific research findings directly linking this compound or the broader class of very-long-chain dihydroceramides to the regulation or induction of necrosis. The scientific literature has predominantly focused on their functions within the more tightly regulated pathways of apoptosis.
Cell Death Pathways
Membrane Stabilization and Structural Roles
As a sphingolipid, this compound is an integral structural component of cellular membranes. nih.gov Sphingolipids, in general, play a crucial role in modulating the physical properties of lipid bilayers and the activity of transmembrane proteins. nih.gov The long, saturated hexacosanoyl chain of this particular dihydroceramide species allows for tight packing with other lipids, such as cholesterol, contributing to the formation of ordered membrane domains. kenyon.edu This tight packing enhances membrane stability and reduces permeability. The structure of sphingolipids, with their potential for extensive hydrogen bonding, further contributes to the stability of the membrane.
Modulation of Inflammatory Responses
Sphingolipids and their metabolites are significant signaling molecules that regulate various cellular processes, including inflammation. nih.govnih.gov The balance between different sphingolipid species is crucial in modulating inflammatory signaling pathways. mdpi.com While ceramides are often linked to pro-inflammatory responses, the role of their dihydroceramide precursors, such as this compound, is more nuanced.
During an inflammatory response, the metabolism of sphingolipids can be altered, leading to changes in the levels of bioactive metabolites. nih.gov For instance, the activation of cytokine networks can impact sphingolipid metabolism. nih.gov While specific studies focusing solely on this compound are limited, the broader family of ceramides and related sphingolipids are known to be involved in inflammatory signaling cascades initiated by factors like tumor necrosis factor-α (TNF-α). nih.govsoc-bdr.org The accumulation of certain ceramide species can contribute to the inflammatory processes seen in various metabolic diseases. mdpi.com
Participation in Insulin (B600854) Signaling
Sphingolipids, including ceramides and their precursors, have been implicated in the modulation of insulin signaling pathways. mdpi.comnih.gov An accumulation of certain ceramides in tissues like skeletal muscle and liver is associated with insulin resistance. frontiersin.org This occurs through the direct inhibition of key components of the insulin signaling cascade, such as Akt/PKB, leading to reduced glucose uptake. mdpi.comfrontiersin.org
While much of the research has focused on ceramides, the entire sphingolipid metabolic pathway, including the synthesis of dihydroceramides like this compound, is relevant. researchgate.net The balance between the synthesis and degradation of various sphingolipid species is critical for maintaining insulin sensitivity. frontiersin.org For example, an imbalance leading to the accumulation of specific ceramides can impair insulin action by activating protein phosphatases or inhibiting protein kinases that are essential for the signaling process. soc-bdr.orgfrontiersin.org The very-long-chain nature of the acyl group in this compound may confer specific roles in the regulation of insulin action through its influence on membrane microdomains where insulin receptors are located. researchgate.net
| Research Finding | Tissue/Cell Type | Effect on Insulin Signaling | Reference |
| Ceramide accumulation inhibits Akt/PKB phosphorylation | Skeletal muscle, Liver | Insulin Resistance | frontiersin.org |
| Inhibition of ceramide synthesis can prevent TNF-α-induced insulin resistance | Adipocytes | Improved Insulin Sensitivity | soc-bdr.org |
| Ganglioside GM3, a downstream metabolite, inhibits insulin receptor phosphorylation | Multiple | Insulin Resistance | soc-bdr.org |
Contribution to Stress Response Mechanisms
Sphingolipids are key mediators in cellular stress responses, including those originating from the endoplasmic reticulum (ER). nih.govnih.gov The ER is a primary site of sphingolipid synthesis, and disruptions in its function can lead to ER stress, which in turn impacts sphingolipid metabolism. nih.gov
Various cellular stressors can lead to an accumulation of the bioactive lipid metabolite sphingosine-1-phosphate (S1P) in the cytosol, which then activates inflammatory responses. mpg.deembopress.org The synthesis and turnover of sphingolipids, including dihydroceramides like this compound, are integral to the cellular response to stress. nih.gov A failure to resolve ER stress can trigger cell death, a process in which sphingolipids are known to play a regulatory role. nih.gov The intricate balance between different sphingolipid species is crucial for determining the cell's fate under stress conditions. researchgate.net
Interactions with Other Lipid Species and Protein Targets
The long, saturated acyl chain of this compound facilitates strong van der Waals interactions with other lipids, particularly cholesterol and other sphingolipids. nih.govresearchgate.net These interactions are fundamental to the formation of specialized membrane microdomains.
Glycosylphosphatidylinositol (GPI)-anchored proteins are a class of proteins attached to the cell surface via a lipid anchor. nih.gov The transport of these proteins from their site of synthesis in the endoplasmic reticulum to the plasma membrane is a complex process that is thought to involve lipid rafts. nih.govembopress.orgnih.gov
The assembly of these rafts, which are enriched in sphingolipids and cholesterol, may begin in the Golgi apparatus and serve as platforms for sorting and transporting GPI-anchored proteins. kenyon.eduembopress.org The incorporation of sphingolipids with very-long-chain fatty acids, such as this compound, is believed to be critical for the formation of stable microdomains necessary for this transport process. researchgate.net After synthesis and attachment of the GPI anchor in the ER, the protein-lipid conjugate is transported to the Golgi for further processing before reaching the cell surface. reactome.org
Sphingolipid-rich microdomains, or lipid rafts, are dynamic assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane. kenyon.edunih.govnih.gov These domains function as signaling platforms by concentrating or excluding specific signaling molecules. researchgate.netnih.gov The formation and stability of these rafts are heavily influenced by the molecular properties of their constituent lipids.
The long, saturated hexacosanoyl chain of this compound promotes the formation of a liquid-ordered phase, characteristic of lipid rafts. kenyon.edu This tight packing creates a local environment that is distinct from the surrounding, more fluid, liquid-disordered membrane. kenyon.edu By clustering specific receptors and signaling proteins, lipid rafts can facilitate or inhibit signal transduction pathways, thereby playing a critical role in a wide range of cellular processes. nih.gov
| Interaction | Key Lipid/Protein | Functional Consequence |
| Lipid-Lipid | Cholesterol, Sphingomyelin (B164518) | Formation of ordered membrane domains (rafts) |
| Lipid-Protein | GPI-anchored proteins | Sorting and transport to the cell surface |
| Raft-Signaling | Receptors, Kinases | Modulation of signal transduction cascades |
N Hexacosanoyl Sphinganine in Disease Pathogenesis
Implications in Metabolic Disorders
The role of sphingolipids, including N-(hexacosanoyl)-sphinganine, is significant in the development of metabolic disorders. Alterations in the levels of very-long-chain ceramides (B1148491) have been observed in conditions such as diabetes mellitus and metabolic syndrome, where they are implicated in processes like insulin (B600854) resistance and lipotoxicity.
In the context of diabetes, circulating levels of various sphingolipid classes have been identified as potential biomarkers for both the development of the disease and its complications mdpi.com. While many studies focus on more common ceramide species, there is evidence implicating very-long-chain ceramides in diabetic pathology. For instance, elevated levels of C26:0 lactosylceramides have been found in individuals with diabetes mdpi.com.
| Finding | Associated Sphingolipid(s) | Disease Context | Reference |
|---|---|---|---|
| Higher levels in subjects with diabetes and normoalbuminuria compared to controls. | C26:0 lactosylceramides | Type 2 Diabetes | mdpi.com |
| Associated with activation of mitophagy and mitochondrial dysfunction. | Very-long-chain ceramides (general) | Obesity and Insulin Resistance | mdpi.com |
| Increased levels in obese diabetic patients. | Total dihydroceramides (including dhC24:0) | Type 2 Diabetes | nih.gov |
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. A key feature of this syndrome is dyslipidemia and the ectopic accumulation of lipids, leading to a state of lipotoxicity where lipids and their metabolites cause cellular damage nih.gov. Ceramides are central players in mediating this lipotoxicity nih.gov.
The synthesis of ceramides de novo from saturated fatty acids is a critical pathway in the development of insulin resistance in muscle cells nih.gov. While specific studies on this compound are limited, the general understanding is that an oversupply of fatty acids leads to an accumulation of various ceramide species, contributing to the metabolic dysregulation seen in metabolic syndrome. The balance between different sphingolipid classes is crucial, and a shift towards higher ceramide levels is associated with obesity, atherogenic dyslipidemia, and impaired glucose metabolism nih.gov.
Role in Neurological Syndromes and Neurodegeneration
Sphingolipids are highly enriched in the nervous system and are essential for its proper development and function. Dysregulation of sphingolipid metabolism has been implicated in a range of neurodegenerative disorders.
The homeostasis of sphingolipids is critical for preventing neuronal cell death and synaptic loss nih.gov. While direct evidence for this compound in Alzheimer's is still emerging, the general disruption of ceramide metabolism suggests that all species, including very-long-chain ones, could contribute to the disease's pathogenesis.
Myelin, the protective sheath around nerve fibers, is exceptionally rich in lipids, particularly sphingolipids. Consequently, disorders of myelin are often linked to abnormalities in sphingolipid metabolism researchgate.net. This compound, as a precursor to very-long-chain ceramides and other complex sphingolipids, is structurally important for the integrity of the myelin sheath.
In multiple sclerosis, a chronic inflammatory demyelinating disease, alterations in serum ceramide levels have been observed nih.gov. Specifically, levels of Hex-Cer26:0 (a downstream product of this compound) were found to be altered in patients with progressive multiple sclerosis nih.gov. This suggests a potential role for the metabolic pathway of very-long-chain ceramides in the neurodegenerative aspects of the disease. Furthermore, C26:0 ceramide has been proposed as a diagnostic biomarker for Farber's disease, a rare genetic disorder that can present with neurological symptoms researchgate.net.
| Finding | Associated Sphingolipid(s) | Disease Context | Reference |
|---|---|---|---|
| Altered levels in patients with progressive multiple sclerosis. | Hex-Cer26:0 | Multiple Sclerosis | nih.gov |
| Proposed as a diagnostic biomarker. | C26:0 ceramide | Farber's Disease | researchgate.net |
| Significant decrease in levels in post-mortem Parkinson's brains. | Sphingomyelin (B164518) C26:1 | Parkinson's Disease | nih.gov |
Association with Cancer Development and Progression
The metabolism of sphingolipids is often dysregulated in cancer, with ceramides generally acting as tumor-suppressive lipids that can induce cell death and inhibit proliferation encyclopedia.pub. However, the specific roles of different ceramide species can vary depending on the cancer type and the cellular context.
Research has shown that in breast cancer, the levels of various ceramide species, including C26:0, are significantly higher in cancerous tissues compared to normal breast tissue mdpi.com. This increase is associated with the activity of ceramide synthases, particularly CerS2, which is responsible for the synthesis of very-long-chain ceramides mdpi.commdpi.com. Similarly, the levels of sphingomyelin species containing a C26:0 acyl chain were also found to be elevated in breast cancer tissues mdpi.com.
In colon cancer, an accumulation of C26 ceramides has been observed in apoptotic cells, suggesting a role for these very-long-chain ceramides in programmed cell death pathways in cancer nih.gov. The manipulation of dihydroceramide (B1258172) levels, the class to which this compound belongs, has been shown to activate autophagy-mediated cancer cell death and inhibit tumor growth in vivo nih.gov.
| Finding | Associated Sphingolipid(s) | Disease Context | Reference |
|---|---|---|---|
| Significantly higher levels in cancer tissues compared to normal tissues. | C26:0 ceramide, C26:0 sphingomyelin | Breast Cancer | mdpi.com |
| Accumulation in apoptotic colon cancer cells. | C26 ceramides | Colon Cancer | nih.gov |
| CerS2 is responsible for its synthesis. | C20–C26 acyl CoA species | General Cancer Biology | mdpi.com |
Involvement in Infectious Diseases
Sphingolipids, including the class of dihydroceramides to which this compound belongs, are integral to the host-pathogen interactions that define the course of infectious diseases. These lipids are not merely structural components of host cell membranes; they are active participants in cellular signaling and defense mechanisms. Pathogens have evolved to exploit host sphingolipid metabolism to facilitate their entry, replication, and propagation. mdpi.comdocumentsdelivered.com
Certain viruses, for instance, depend on host cell sphingolipids to gain entry. mdpi.com Rhinoviruses can promote the formation of ceramide-enriched platforms in the host cell membrane to facilitate their uptake. documentsdelivered.com Similarly, viruses like HIV and Measles virus also interact with or manipulate host sphingolipids during the infection process. documentsdelivered.comnih.gov The activation of acid sphingomyelinase, an enzyme that produces ceramide, is a crucial step for the infection process of SARS-CoV-2. mdpi.com
Conversely, some sphingolipid metabolites exhibit direct antimicrobial properties. Sphingosine (B13886), a metabolic derivative of ceramides, has been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some viruses and fungi. nih.gov It can interfere with viral binding to host cells, as demonstrated with rhinoviruses, effectively trapping the virus in the mucus layer of nasal epithelia and preventing infection. mdpi.com Therefore, the balance and localization of sphingolipids like this compound and its metabolites are critical factors in the cellular defense against a wide array of infectious agents.
Contribution to Cardiovascular and Respiratory System Diseases
The metabolism of sphingolipids is increasingly recognized as a key player in the pathogenesis of cardiovascular and respiratory diseases. nih.govnih.gov Dysregulation in the levels of specific ceramides, the broader family to which this compound belongs, has been directly linked to the development and progression of these conditions. nih.govmdpi.com
In the cardiovascular system, ceramides have been implicated as potent bioactive lipids that contribute to the pathophysiology of atherosclerosis, myocardial infarction, and heart failure. nih.govnih.gov Elevated levels of ceramides are found in human atherosclerotic plaques and are associated with plaque inflammation and instability. encyclopedia.pub They can promote the aggregation of low-density lipoproteins (LDL) within the artery wall, a key event in the formation of atherosclerotic lesions. encyclopedia.pub Furthermore, ceramide accumulation in cardiomyocytes can induce apoptosis (programmed cell death), contributing to myocardial damage and the progression of heart failure. nih.govaginganddisease.org Clinical studies have shown that increased plasma concentrations of several ceramide species are associated with a higher risk of adverse cardiovascular events. encyclopedia.pub
In the respiratory system, sphingolipids are fundamental to lung structure and function, being major components of lung surfactants. nih.gov However, their metabolites, particularly ceramide and sphingosine-1-phosphate (S1P), are also involved in the inflammatory processes underlying chronic lung diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov Increased ceramide levels have been noted in the lungs of patients with COPD and cystic fibrosis. nih.gov In asthma, the balance between ceramide and S1P is critical; S1P is a potent mediator involved in key features of the disease, including airway hyperresponsiveness, inflammation, and the recruitment of eosinophils to the lung. nih.govnih.govresearchgate.net
| Disease Group | Role of Sphingolipids (Ceramides) | Associated Conditions |
| Cardiovascular | Promote LDL aggregation, inflammation, plaque instability, and cardiomyocyte apoptosis. nih.govencyclopedia.pub | Atherosclerosis, Coronary Artery Disease, Heart Failure, Hypertension. nih.gov |
| Respiratory | Component of lung surfactant; metabolites involved in inflammation, airway hyperresponsiveness, and apoptosis. nih.govnih.gov | Asthma, COPD, Cystic Fibrosis, Acute Lung Injury. nih.govnih.gov |
Sphingolipid Homeostasis Disruption in Allergic Disorders
Allergic disorders are complex inflammatory conditions where genetic and environmental factors contribute to a dysregulated immune response. frontiersin.orgnih.gov Emerging evidence highlights that the disruption of sphingolipid homeostasis is a significant factor in the development of allergic sensitization and inflammation. frontiersin.orgceu.es The balance between different sphingolipid metabolites, particularly the pro-apoptotic ceramide and the pro-survival, pro-inflammatory molecule sphingosine-1-phosphate (S1P), acts as a critical switch in regulating cellular responses that underpin allergic reactions. frontiersin.org An imbalance in this "sphingolipid rheostat" can lead to the initiation and perpetuation of the inflammatory cascades seen in conditions like asthma, atopic dermatitis, and food allergies. frontiersin.org
Epithelial Barrier Function and Remodeling
The epithelial barrier is the body's first line of defense against allergens, pathogens, and pollutants. frontiersin.orgresearchgate.net Sphingolipids are essential for maintaining the structural and functional integrity of this barrier. nih.govresearchgate.net A disruption in the normal metabolism of sphingolipids can compromise epithelial barrier function, leading to increased permeability. nih.gov This "leaky" barrier allows allergens to penetrate deeper into tissues, where they can be recognized by the immune system, initiating an allergic response. frontiersin.orgmdpi.com
When the barrier is breached, damaged epithelial cells release alarm signals, such as interleukin-33 (IL-33) and thymic stromal lymphopoietin (TSLP). frontiersin.orgresearchgate.net These molecules activate various immune cells, driving a Type 2 inflammatory response, which is the hallmark of allergic diseases. frontiersin.orgmdpi.com Therefore, the proper synthesis and balance of structural sphingolipids, including very long-chain ceramides like this compound, are crucial for preventing the initial step of allergic sensitization.
Immune Cell Activation and Inflammation
Beyond their structural role, sphingolipid metabolites are potent signaling molecules that actively modulate immune cell function and inflammation. researchgate.netnih.gov Variations in sphingolipid concentrations have been strongly associated with allergic diseases. frontiersin.orgnih.gov
Sphingosine-1-phosphate (S1P) is a key pro-inflammatory mediator in allergy. frontiersin.org It is involved in the differentiation and activation of multiple immune cell types. frontiersin.org In the context of an allergic response, S1P can be released by activated mast cells and contributes to the Type 2 immune response. frontiersin.org It has a direct effect on mast cells, triggering their degranulation and the release of histamine (B1213489) and other inflammatory mediators. frontiersin.org S1P also acts as a chemoattractant for various leukocytes, helping to recruit them to sites of allergic inflammation. nih.gov The enzymes that produce S1P, sphingosine kinases (SphK), are often activated in response to allergens, leading to an amplification of the inflammatory cascade. nih.govnih.gov The interplay between ceramide, sphingosine, and S1P is therefore central to the regulation of the immune dysregulation that promotes the development of allergies. nih.govresearchgate.net
| Sphingolipid Metabolite | Primary Role in Allergic Inflammation | Impact on Immune Cells |
| Ceramide (Cer) | Generally pro-apoptotic; its balance with S1P is crucial. frontiersin.org | Can induce apoptosis and dampen responsiveness in some immune cells. dntb.gov.ua |
| Sphingosine-1-Phosphate (S1P) | Pro-inflammatory and pro-survival signaling molecule. frontiersin.orgnih.gov | Promotes mast cell degranulation, chemoattraction of leukocytes, and T2 immune responses. nih.govfrontiersin.org |
Advanced Methodologies for N Hexacosanoyl Sphinganine Research
Lipidomic Approaches in Sphingolipid Profiling
Lipidomics aims to perform a comprehensive and quantitative analysis of the entire lipid profile (the lipidome) of a cell, tissue, or organism. nih.gov Within this field, sphingolipid profiling focuses specifically on the diverse class of sphingolipids. frontiersin.org Instead of targeting only N-(hexacosanoyl)-sphinganine, lipidomic approaches utilize advanced analytical platforms, primarily LC-MS/MS, to simultaneously measure hundreds of different sphingolipid species. nih.govlipidmaps.org
This systems-level view is crucial because the biological function of this compound is intrinsically linked to the concentrations and fluxes of its metabolic precursors and downstream products. nih.gov Dysregulation in one part of the sphingolipid metabolic network can have cascading effects on other lipids. nih.gov Lipidomic studies have revealed significant alterations in the profiles of ceramides (B1148491) and other sphingolipids in various diseases, highlighting the interconnectedness of these metabolic pathways. nih.govresearchgate.net
| Sphingolipid Class | Abbreviation | Role/Significance |
|---|---|---|
| Sphinganine (B43673) | Sa / d18:0 | Precursor for dihydroceramides lipidmaps.org |
| Dihydroceramides | dhCer | Direct metabolic precursors to ceramides nih.gov |
| Ceramides | Cer | Central hub of sphingolipid metabolism figshare.com |
| Sphingomyelins | SM | Major components of cell membranes nih.gov |
| Hexosylceramides | HexCer | Includes glucosylceramides and galactosylceramides nih.gov |
Molecular Biology and Genetic Techniques
To complement analytical data on lipid levels, molecular biology and genetic techniques are employed to investigate the functional aspects of this compound metabolism. These methods involve manipulating the enzymes and genes responsible for its synthesis and breakdown.
Metabolic Labeling: Stable isotope-labeled precursors, such as ¹³C- or ¹⁵N-labeled serine or ¹³C-labeled palmitic acid, can be supplied to cells or organisms. By tracing the incorporation of these heavy isotopes into this compound and other sphingolipids using mass spectrometry, researchers can determine the dynamics of its synthesis and turnover (metabolic flux).
Enzyme Inhibitors: The use of specific small molecule inhibitors that target enzymes in the sphingolipid pathway—for example, inhibitors of ceramide synthases—can help elucidate the contribution of specific pathways to the production of this compound. nih.gov
Genetic Manipulation: Modern genetic tools allow for the targeted disruption or overexpression of genes encoding key enzymes. For instance, creating a knockout mouse model for a specific ceramide synthase (CerS) would allow researchers to study the physiological consequences of being unable to produce a certain class of ceramides. Conversely, overexpressing a specific CerS could reveal the effects of elevated levels of this compound. These genetic approaches are fundamental to establishing a causal link between the levels of this lipid and specific cellular or physiological outcomes.
Cellular Models for Investigating this compound Function
In vitro cellular models provide controlled environments to dissect the molecular mechanisms underlying the function of this compound without the complexity of a whole organism.
Various mammalian cell lines are employed to study ceramide metabolism and signaling. The choice of cell line often depends on the specific biological question being addressed.
HEK-293 (Human Embryonic Kidney) cells: Frequently used for overexpression studies of CerS enzymes due to their high transfection efficiency. nih.gov
HeLa (Henrietta Lacks) cells: Utilized in studies involving CRISPR-Cas9-mediated gene knockout to investigate sphingolipid metabolic pathways. researchgate.net
U2OS (Human Osteosarcoma) cells: Employed in studies analyzing cellular ceramide levels in response to external stimuli like TNF-α, which is known to induce ceramide production. nih.gov
HepG2 (Human Hepatoma) cells: Used to study the interplay between sphingolipid and glycerolipid metabolism, particularly in the context of fatty acid-induced ceramide synthesis. researchgate.net
These cell lines allow researchers to manipulate ceramide levels through genetic modification or by treatment with pharmacological agents and to observe the effects on cellular processes such as apoptosis, proliferation, and signaling. nih.govnih.govgerli.com
The budding yeast, Saccharomyces cerevisiae, serves as a powerful and genetically tractable model organism for studying fundamental aspects of sphingolipid metabolism that are conserved in higher eukaryotes. oup.comnih.govnih.gov The pathways for sphingolipid synthesis in yeast are well-characterized, and most of the enzymes have mammalian orthologs. oup.com
Yeast is particularly relevant for studying this compound because its major ceramide species contain a C26 fatty acid, synthesized by the CerS homologs Lag1p and Lac1p. embopress.orgembopress.org This makes yeast an excellent system for:
Genetic Screens: The ease of genetic manipulation in yeast facilitates large-scale screens to identify genes that interact with the sphingolipid pathway.
Biochemical Analysis: Deletion of both LAG1 and LAC1 genes results in cells that cannot produce very-long-chain ceramides, allowing for clear functional analysis. embopress.org
Structural Biology: Recently, the cryo-EM structure of the yeast CerS complex (Lac1-Lip1) bound to its C26-CoA substrate was solved, providing crucial insights into the catalytic mechanism of ceramide synthesis. embopress.org
Studies in yeast have been instrumental in dissecting the metabolic and signaling functions of specific ceramide species, including their roles in responding to stresses like heat. nih.govnih.gov
Animal Models in this compound Research
To understand the physiological relevance of this compound in the context of a whole organism, animal models are indispensable.
Mouse models, particularly those with genetic modifications, have provided significant insights into the in vivo functions of very-long-chain ceramides. nih.gov The most prominent model is the CerS2 null mouse, which lacks the ability to synthesize C22-C24 ceramides. nih.govresearchgate.net
Table 2: Phenotypes Observed in CerS2 Null Mice
| System/Condition | Observed Phenotype in CerS2 Null Mice | Reference |
|---|---|---|
| Liver | Development of hepatopathy, but unexpected resistance to acetaminophen-induced hepatotoxicity. | nih.gov |
| Metabolism | Depletion of C22-C24 ceramides and sphingolipids, with a concurrent elevation of C16-ceramide and sphinganine. | nih.govresearchgate.net |
| Immune System | Milder symptoms and lower Th2 responses in an ovalbumin-induced asthma model. | nih.govresearchgate.net |
| Brain | Ectopic expression of CerS2 in neurons of CerS1-deficient mice can suppress neurodegeneration by reducing long-chain base accumulation. | jax.org |
These mouse models demonstrate that the balance of different ceramide species is crucial for normal physiology. The CerS2 knockout mouse has been instrumental in revealing the protective and pathological roles of very-long-chain sphingolipids in various diseases, including liver disease, metabolic disorders, and allergic inflammation. nih.govnih.gov
Caenorhabditis elegans Models
The nematode Caenorhabditis elegans serves as a powerful model organism for dissecting the complex roles of specific lipid species in development, aging, and stress response. Its genetic tractability and well-defined cellular lineages allow for precise investigation into the function of this compound and other very-long-chain ceramides. In C. elegans, the synthesis of ceramides is primarily managed by three ceramide synthase enzymes: HYL-1, HYL-2, and LAGR-1, each exhibiting specificity for fatty acid chain length.
Detailed research has elucidated that HYL-1 is the key enzyme responsible for the synthesis of ceramides containing very-long-chain fatty acids (≥C24), which includes this compound. ebi.ac.uknih.govfrontiersin.org In contrast, HYL-2 is required for the synthesis of ceramides with shorter acyl-chains (≤C22). ebi.ac.uknih.gov This enzymatic specificity allows for targeted studies on the effects of depleting specific ceramide populations.
Functional loss of HYL-1, and consequently a reduction in very-long-chain ceramides like this compound, has been shown to extend the lifespan of C. elegans. ebi.ac.uknih.gov This effect is dependent on autophagy, a cellular recycling process. The knockdown of the autophagy-associated gene ATG-12 negates the longevity phenotype observed in hyl-1 mutants. ebi.ac.uknih.gov Furthermore, the lifespan extension in worms lacking HYL-1 function also requires the activity of several key transcription factors associated with longevity, including DAF-16/FOXO, SKN-1, and PHA-4/FOXA. ebi.ac.uknih.gov
Conversely, the loss of HYL-2 function, which impacts shorter-chain ceramides, leads to a decreased lifespan and impaired tolerance to various stressors, including heat, oxidation, and ultraviolet radiation. nih.govaging-us.com This highlights the opposing roles that different ceramide species play in the regulation of organismal health and longevity.
The manipulation of sphingolipid metabolism through genetic and pharmacological means has demonstrated that the accumulation and remodeling of specific ceramides are critical determinants of developmental rate and lifespan in C. elegans. nih.govnih.gov For instance, inhibiting sphingolipid synthesis can slow development and extend lifespan, while a diet rich in sphingolipids can accelerate development and shorten lifespan. nih.govnih.gov
These findings in C. elegans underscore the importance of this compound and other very-long-chain ceramides in fundamental biological processes. The use of this model organism continues to provide valuable insights into the specific functions of these lipids and their downstream signaling pathways.
| Gene | Function | Phenotype of Functional Loss | Key Findings |
| hyl-1 | Ceramide synthase for very-long-chain fatty acids (≥C24) | Extended lifespan | Lifespan extension is dependent on autophagy and the transcription factors DAF-16, SKN-1, and PHA-4. ebi.ac.uknih.gov |
| hyl-2 | Ceramide synthase for shorter-chain fatty acids (≤C22) | Decreased lifespan, impaired stress tolerance | Loss of HYL-2 leads to reduced tolerance to heat, oxidative, and UV stress. nih.govaging-us.com |
| lagr-1 | Ceramide synthase | No significant effect on lifespan alone | Functional loss in combination with hyl-1 contributes to lifespan extension. ebi.ac.uknih.gov |
Emerging Research Avenues and Therapeutic Implications
N-(hexacosanoyl)-sphinganine as a Potential Biomarker
The precise quantification of individual lipid species through advanced mass spectrometry-based lipidomics has enabled the identification of specific ceramides (B1148491) as potential biomarkers for various diseases. Alterations in the levels of this compound, also denoted as Cer(d18:0/26:0), have been observed in several pathological conditions, suggesting its utility in diagnostics and prognostics.
Recent studies have highlighted significant changes in Cer(d18:0/26:0) levels in skin disorders. In a mouse model of progressive dermatitis, the amount of epidermal Cer(d18:0/26:0) was found to be dramatically decreased to just 17% of that in wild-type mice embopress.org. Similarly, lipidomic analyses of skin cells from patients with psoriasis have included this compound in their detailed profiling, indicating its relevance in the lipid alterations associated with this condition researchgate.net. These findings suggest that reduced levels of this specific ceramide in the skin could serve as a biomarker for impaired skin barrier function.
Beyond dermatology, the broader class of very long-chain ceramides is implicated in metabolic diseases. While direct evidence for this compound is still emerging, related sphingolipids like sphingomyelin (B164518) (SM 18:0/26:0) have been identified as potential biomarkers for insulin (B600854) sensitivity nih.gov. Furthermore, comprehensive lipidomics methods are being developed to quantify a wide array of sphingolipids, including Cer(d18:0/26:0), from whole blood, paving the way for its evaluation as a systemic biomarker for cardiovascular and metabolic diseases nih.gov. The translation of such findings from basic research to clinical application remains a significant undertaking, requiring extensive validation in large patient cohorts researchgate.netmedchemexpress.com.
Targeting this compound Metabolism for Therapeutic Intervention
The synthesis of this compound is dependent on a family of enzymes known as ceramide synthases (CerS), which exhibit specificity for fatty acyl-CoAs of different chain lengths researchgate.net. The formation of ceramides with very long-chain fatty acids, such as hexacosanoic acid (C26:0), is primarily catalyzed by Ceramide Synthase 3 (CerS3) researchgate.net. Ceramide Synthase 2 (CerS2) is mainly responsible for C22-C24 ceramides but has also been shown to utilize acyl-CoAs up to C26 nih.gov. This enzymatic specificity provides an opportunity for targeted therapeutic intervention.
Given that dysregulation of ceramide levels is implicated in numerous diseases, modulating the activity of specific CerS enzymes is an attractive therapeutic strategy researchgate.net. For instance, if an excess of this compound were found to be pathogenic in a particular disease, selective inhibitors of CerS3 could be developed to reduce its production. Conversely, in diseases characterized by a deficiency of this ceramide, such as certain skin disorders, strategies to enhance CerS3 activity could be explored.
Several small molecule inhibitors targeting the CerS family have been identified. While broad-spectrum inhibitors like Fumonisin B1 exist, there is growing interest in developing isoform-specific inhibitors nih.govnih.gov. The immunosuppressant drug FTY720 (Fingolimod) and its derivatives have been shown to inhibit CerS enzymes, with some analogues showing preferential inhibition of specific isoforms like CerS2 and CerS4 scbt.com. Developing potent and selective inhibitors for CerS3 would be a critical next step to specifically modulate this compound levels and explore the therapeutic potential of this approach.
Integration with Systems Biology and Omics Data
The study of individual lipids like this compound is increasingly being integrated into broader "omics" and systems biology frameworks to understand complex biological networks. Lipidomics, the large-scale study of cellular lipids, routinely quantifies hundreds of lipid species, including this compound, from various biological samples nih.govnih.govoup.com. This high-throughput data provides a snapshot of the lipidome and allows researchers to identify systemic changes in lipid metabolism associated with disease states or therapeutic interventions.
The quantitative data generated for this compound from lipidomics studies serves as a critical input for systems biology models. These models aim to simulate the complex interactions within metabolic pathways, such as the sphingolipid network mdpi.com. By integrating lipidomics data with genomics, transcriptomics, and proteomics data, systems biology approaches can:
Identify key regulatory nodes in sphingolipid metabolism.
Predict how perturbations, such as the inhibition of a specific CerS enzyme, will affect the levels of this compound and other related lipids.
Uncover novel relationships between ceramide profiles and clinical outcomes.
While specific systems biology models focusing solely on this compound are rare, its inclusion in comprehensive lipidomic datasets ensures its role is considered within the larger metabolic network. This integrative approach is essential for moving beyond simple correlations and understanding the functional consequences of altered this compound levels in health and disease.
Challenges and Future Directions in Sphingolipid Research
Despite significant progress, the field of sphingolipid research faces several challenges that impact the study and therapeutic application of molecules like this compound. A primary challenge is the immense complexity of the sphingolipidome, with thousands of distinct molecular species that are often interconvertible researchgate.netmedchemexpress.com. This complexity makes it difficult to assign a specific function to a single lipid species, as its effects may be influenced by the levels of its metabolic precursors and downstream products.
Analytically, the presence of numerous isomers poses a significant hurdle for accurate quantification nih.gov. Furthermore, translating promising sphingolipid biomarkers into routine clinical use is a major challenge, requiring rigorous validation and standardization of analytical methods researchgate.netmedchemexpress.com.
Looking forward, the future of sphingolipid research is promising. Key future directions include:
Advanced Analytical Platforms: Continued improvements in mass spectrometry and other analytical technologies will enable more sensitive and comprehensive profiling of sphingolipids, helping to delineate the roles of individual species like this compound nih.govoup.com.
Targeted Therapeutics: The development of highly selective inhibitors and modulators for enzymes like CerS3 will allow for precise manipulation of ceramide profiles, offering novel therapeutic avenues for a range of diseases including cancer, metabolic syndrome, and dermatological disorders scbt.com.
Personalized Medicine: Sphingolipid profiling holds the potential to stratify patients and predict their risk for diseases such as cardiovascular disease and metabolic syndrome, paving the way for personalized treatment strategies.
Expanding Applications: The role of ceramides in skin health is fueling growth in the pharmaceutical and cosmetic industries, with an increasing number of products aimed at restoring the skin's lipid barrier.
Q & A
Q. How is N-(hexacosanoyl)-sphinganine structurally characterized and classified in lipid databases?
Methodological Answer: Structural characterization relies on systematic nomenclature and lipid database entries. For example, the LMSD database (Lipid Maps Structure Database) categorizes This compound under the entry LMSP02020014, specifying its molecular formula (C₄₄H₈₉NO₃) and exact mass (679.684244 Da) . RefMet (Reference Metabolome Database) uses the systematic name Cer(d18:0/26:0), indicating a sphinganine backbone (d18:0) acylated with a 26-carbon saturated fatty acid (26:0) . Researchers should cross-reference these databases with mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for validation.
Q. What are standard protocols for isolating this compound from biological membranes?
Methodological Answer: Isolation typically involves lipid extraction using chloroform-methanol mixtures, followed by thin-layer chromatography (TLC) or liquid chromatography (LC) for purification. For quantification, internal standards (e.g., isotope-labeled analogs) should be spiked into samples prior to extraction to correct for recovery inefficiencies . Post-purification, structural confirmation via high-resolution MS (HR-MS) or tandem MS/MS is critical to distinguish This compound from isomers like Cer(d18:0/26:1) .
Q. How is this compound quantified in lipidomic workflows?
Methodological Answer: Quantitative lipidomics employs reverse-phase LC coupled to electrospray ionization (ESI)-MS. Key parameters include:
- Column selection: C18 columns for resolving long-chain ceramides.
- Ionization mode: Positive ion mode, as sphingolipids ionize well with ammonium formate additives.
- Data normalization: Use class-specific internal standards (e.g., C17-sphinganine ceramide) to account for ion suppression . Reported discrepancies in quantification across platforms often arise from differences in fragmentation energy or collision-induced dissociation (CID) settings, necessitating platform-specific calibration .
Advanced Research Questions
Q. What strategies resolve contradictions in enzymatic activity data involving this compound biosynthesis?
Methodological Answer: Contradictions may stem from assay conditions (e.g., pH, cofactors) or substrate specificity. For example, studies reporting This compound synthesis via serine palmitoyltransferase (SPT) should include controls for competing pathways, such as the use of α-chloroalanine to inhibit SPT activity (see enzyme inhibition data in ). Replicating experiments under standardized conditions (NIH preclinical guidelines ) and employing kinetic modeling to account for substrate saturation can clarify ambiguities.
Q. How do acyl chain length and saturation influence this compound’s role in membrane domain formation?
Methodological Answer: Comparative studies using analogs (e.g., C16-dihydroceramide vs. C26-derivatives) reveal that longer acyl chains (e.g., 26:0) enhance lipid packing in bilayers, promoting liquid-ordered domain formation. Techniques like fluorescence anisotropy and X-ray diffraction can quantify membrane rigidity, while molecular dynamics simulations model acyl chain interactions . For This compound, its high melting temperature (due to saturation) likely stabilizes lipid rafts in cellular membranes, a hypothesis testable via temperature-dependent Laurdan GP assays .
Q. What advanced structural techniques differentiate this compound from hydroxylated or glycosylated derivatives?
Methodological Answer: Distinguishing hydroxylated derivatives (e.g., N-(26-hydroxyhexacosanoyl)-sphinganine) requires tandem MS with collision energy ramping to detect neutral loss fragments (e.g., H₂O for hydroxyl groups) . For glycosylated forms (e.g., galactosylated derivatives), enzymatic digestion (e.g., galactosidases) coupled with LC-MS/MS or MALDI-TOF can identify sugar moieties. highlights the importance of O-glycosylation site determination via α-D-galactopyranosyl-specific probes .
Q. How do variations in sample preparation affect this compound stability in lipidomic analyses?
Methodological Answer: Degradation risks include oxidation (mitigated by antioxidants like BHT) and enzymatic hydrolysis (prevented by rapid freezing and protease inhibitors). A study comparing fresh vs. freeze-thawed samples found a 15% loss of This compound after three cycles, underscoring the need for single-use aliquots . Storage conditions (-80°C under nitrogen) and extraction solvent pH (optimized to 4.5–5.0) are critical for preserving acyl chain integrity .
Data Analysis and Reporting
Q. How should researchers handle variability in sphingolipid quantification across mass spectrometry platforms?
Methodological Answer: Inter-platform variability arises from differences in ionization efficiency and detector sensitivity. To harmonize
- Cross-validate using shared reference materials (e.g., NIST-certified lipid standards).
- Normalize to platform-specific response factors.
- Report CVs (coefficients of variation) for technical replicates, with thresholds <15% considered acceptable . Discrepancies exceeding 20% warrant re-evaluation of column conditioning or ion source cleanliness .
Q. What statistical frameworks are recommended for analyzing this compound’s biological effects in low-abundance systems?
Methodological Answer: For low-abundance samples (e.g., primary cell cultures), non-parametric tests (e.g., Mann-Whitney U) reduce false positives from non-normal distributions. Bayesian hierarchical models can pool data across experiments with small sample sizes (n < 10), while false discovery rate (FDR) corrections adjust for multiple comparisons in omics datasets .
Tables for Quick Reference
| Database Entry | Systematic Name | Molecular Formula | Exact Mass (Da) | Source |
|---|---|---|---|---|
| LMSP02020014 | Cer(d18:0/26:0) | C₄₄H₈₉NO₃ | 679.684244 | |
| RefMet: Cer 44:0;O2 | This compound | C₄₄H₈₉NO₃ | 679.684244 |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
